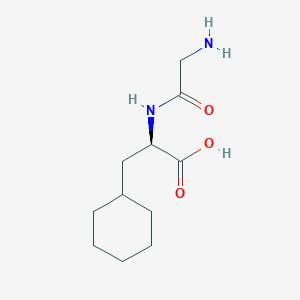
2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid
Vue d'ensemble
Description
2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid: is an organic compound with a complex structure that includes a phenyl ring substituted with methoxy and ethoxymethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the protection of phenol groups followed by alkylation and subsequent deprotection. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or ethoxymethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may act as inhibitors or activators of specific enzymes, providing insights into biochemical processes.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and ethoxymethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Methoxy-2-methylphenylboronic acid
- 4-Methoxyphenethylamine
Uniqueness
Compared to similar compounds, 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid stands out due to its unique combination of functional groups. The presence of both methoxy and ethoxymethoxy groups provides distinct chemical reactivity and biological activity, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C12H16O5 |
|---|---|
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
2-[4-(2-methoxyethoxymethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C12H16O5/c1-15-6-7-16-9-17-11-4-2-10(3-5-11)8-12(13)14/h2-5H,6-9H2,1H3,(H,13,14) |
Clé InChI |
QTTXTFGQWGKVOX-UHFFFAOYSA-N |
SMILES canonique |
COCCOCOC1=CC=C(C=C1)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-tert-butylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8506739.png)
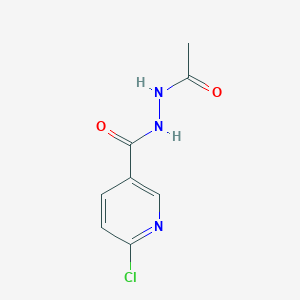
![4-[3-(4-Methoxyphenyl)pentan-3-yl]-2-methylphenol](/img/structure/B8506753.png)
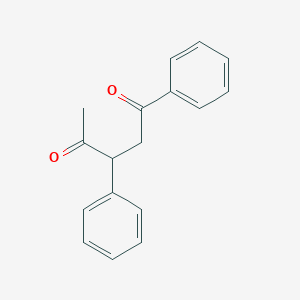
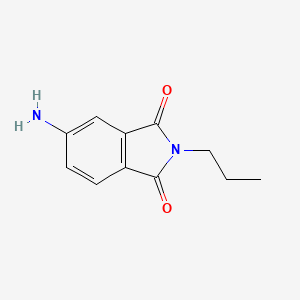


![1-(Benzylamino)-3-[(3-methylpyridin-2-yl)oxy]propan-2-ol](/img/structure/B8506787.png)
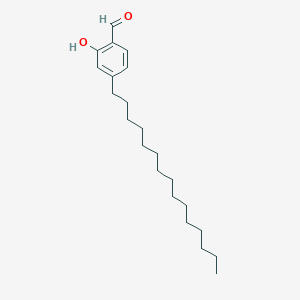


![Diethyl [2-oxo-2-(piperidin-1-yl)ethyl]phosphonate](/img/structure/B8506810.png)
